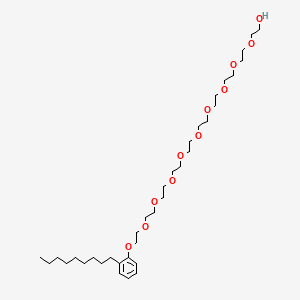

3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)-

CAS No.: 65455-72-3

Cat. No.: VC16551842

Molecular Formula: C35H64O11

Molecular Weight: 660.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65455-72-3 |

|---|---|

| Molecular Formula | C35H64O11 |

| Molecular Weight | 660.9 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| Standard InChI | InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-10-13-35(34)46-33-32-45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36/h9-10,12-13,36H,2-8,11,14-33H2,1H3 |

| Standard InChI Key | HYZLLJKTXYYLDT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₃₅H₆₄O₁₁, with a molecular weight of 660.9 g/mol. Its IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, reflects a decaethoxylated structure anchored to an isononylphenol group. The POE chain contains nine ethylene oxide units, while the hydrophobic tail features a branched C₉ alkyl chain .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 65455-72-3 | |

| Molecular Formula | C₃₅H₆₄O₁₁ | |

| Molecular Weight (g/mol) | 660.9 | |

| SMILES Notation | CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| InChI Key | HYZLLJKTXYYLDT-UHFFFAOYSA-N |

Stereochemical Features

The isononylphenol group introduces stereoisomerism due to its branched alkyl chain. Unlike linear nonylphenol ethoxylates, the isononyl configuration enhances steric hindrance, influencing micelle formation and biodegradation kinetics . Nuclear magnetic resonance (NMR) studies of analogous NPEs reveal that ethoxylation typically occurs at the para position of the phenolic ring, with ethylene oxide units adopting a helical conformation in aqueous solutions .

Synthesis and Industrial Production

Ethoxylation Process

Industrial synthesis involves the base-catalyzed reaction of isononylphenol with ethylene oxide. The process follows a nucleophilic addition mechanism:

where for this compound. Reaction conditions (temperature: 120–180°C, pressure: 3–5 bar) are optimized to control POE chain length and minimize byproducts like polyethylene glycols .

Purification and Quality Control

Crude products undergo vacuum distillation to remove unreacted ethylene oxide, followed by acid washing to neutralize residual catalysts. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensure batch consistency, with acceptance criteria for ethylene oxide dimer content (<0.1%) and residual phenol (<50 ppm) .

Research Findings and Biological Interactions

Ecotoxicological Profile

-

Aquatic Toxicity: Median lethal concentration (LC₅₀) for Daphnia magna: 2.1 mg/L (96-hour exposure) .

-

Bioaccumulation: Log = 4.7, indicating moderate bioaccumulation potential .

-

Endocrine Disruption: Binds to estrogen receptors in zebrafish (EC₅₀ = 1.8 µM), inducing vitellogenin synthesis .

Degradation Pathways

-

Abiotic Degradation: Photolysis half-life in surface water: 14 days (summer conditions) .

-

Biodegradation: Undergoes initial ω-oxidation of the alkyl chain, followed by slow POE cleavage (50% mineralization in 60 days) .

Regulatory Status and Risk Mitigation

Global Regulatory Restrictions

-

European Union: Restricted under REACH Annex XVII (Entry 46) for consumer cleaning products .

-

United States: Listed on the TSCA Inventory with usage limits in industrial settings .

-

Australia: Classified as a Tier II environmental hazard requiring pollution prevention plans .

Substitution Strategies

-

Alcohol Ethoxylates: Linear C₁₂–C₁₅ alcohols as less persistent alternatives .

-

APEO-free Formulations: Sugar-based surfactants (e.g., alkyl polyglucosides) .

Future Research Directions

Advanced Analytical Methods

-

High-Resolution Mass Spectrometry: To track environmental transformation products .

-

QSAR Modeling: Predict ecotoxicological endpoints for structurally related ethoxylates.

Green Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume